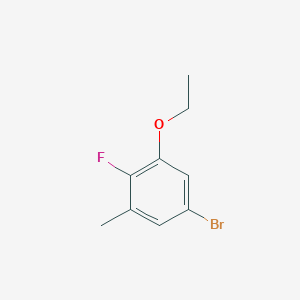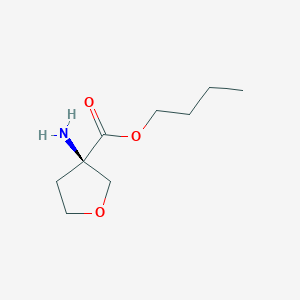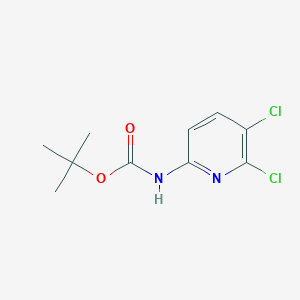
tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate (TBDC) is an organophosphorus (OP) compound that is widely used in scientific research. It has been studied for its potential applications in biochemical and physiological research, as well as for its potential ability to act as an insecticide. TBDC is a relatively new compound, and its mechanisms of action and effects on biochemical and physiological processes are still being studied.
Wirkmechanismus
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of the enzyme’s activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, leading to changes in the levels of various biochemical compounds. It has also been found to affect the activity of certain hormones, leading to changes in physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, this compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several possible future directions for research involving tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. One possible direction is to investigate its potential as an insecticide. Another possible direction is to further study its effects on biochemical and physiological processes, such as its effects on hormone activity. Additionally, further research could be done to investigate its potential as a substrate for enzymes and as a ligand for proteins. Finally, further research could be done to investigate its potential as an inhibitor of enzymes.
Synthesemethoden
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate can be synthesized using the method of nucleophilic substitution. In this method, a nucleophile (such as an amine) is added to a carbon atom of the tert-butyl group, and the chlorine atoms of the pyridyl group are replaced with the nucleophile. This reaction produces the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate has been studied for its potential applications in biochemical and physiological research. It has been used as a substrate for enzymes, as a ligand for proteins, and as an inhibitor of enzymes. This compound has also been used to study the effects of OP compounds on biochemical and physiological processes.
Eigenschaften
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVGSBWJGVRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

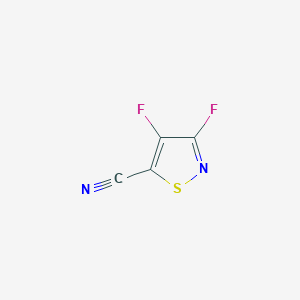
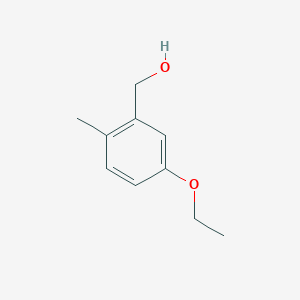
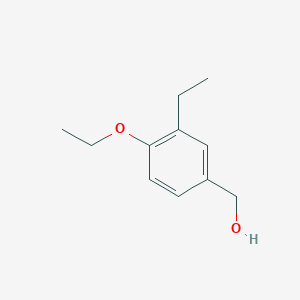

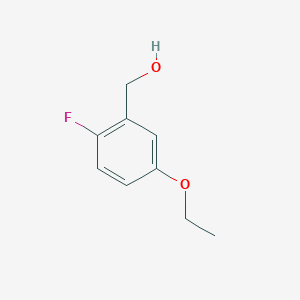
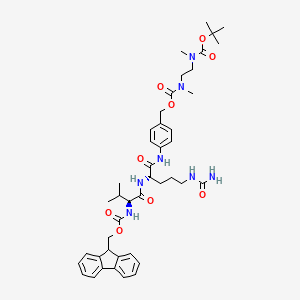


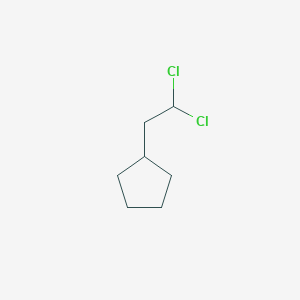
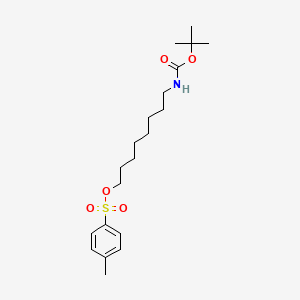
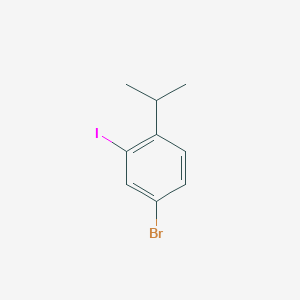
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)
